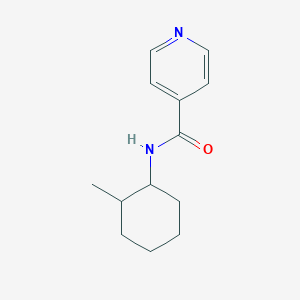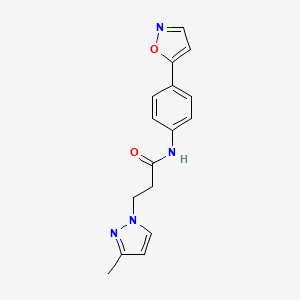
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, also known as MPDPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPDPH is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been used in various scientific research applications, including as a fluorescent probe for the detection of copper ions in biological systems. This compound has also been used as a ligand for the preparation of metal complexes, and as a catalyst for the synthesis of benzimidazoles. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid β-peptide.
作用機序
The mechanism of action of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is not fully understood, but it is believed to involve the formation of a metal complex with copper ions. The complex then interacts with amyloid β-peptide, preventing its aggregation and reducing its toxicity. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. This compound has also been shown to have antioxidant properties, and to reduce oxidative stress in cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one in lab experiments is its ability to selectively bind to copper ions, making it a useful probe for the detection of copper in biological systems. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one research, including the development of new synthetic methods for the compound, and the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with copper ions and amyloid β-peptide. Finally, the potential use of this compound as a diagnostic tool for Alzheimer's disease should be explored further, as it may have the ability to detect the disease at an early stage.
合成法
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized using various methods, including the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-methylpyrrolidine-2-carbaldehyde in the presence of a base. The reaction results in the formation of this compound as a yellow solid with a melting point of 218-220°C. Other methods of synthesis include the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-methylpyrrolidin-2-one, and the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-formyl-1-methylpyrrolidinium iodide.
特性
IUPAC Name |
(4Z)-5-amino-4-(1-methylpyrrolidin-2-ylidene)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-17-9-5-8-11(17)12-13(15)16-18(14(12)19)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,15,16)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGGVQPVYSBVNR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=C2C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/2\C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)

![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
